Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride
CAS No.: 875310-92-2
Cat. No.: VC5007831
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875310-92-2 |
|---|---|
| Molecular Formula | C7H16Cl2N2 |
| Molecular Weight | 199.12 |
| IUPAC Name | bicyclo[3.1.1]heptane-1,5-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H14N2.2ClH/c8-6-2-1-3-7(9,4-6)5-6;;/h1-5,8-9H2;2*1H |
| Standard InChI Key | ATVHMPXATDIGFE-UHFFFAOYSA-N |
| SMILES | C1CC2(CC(C1)(C2)N)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The bicyclo[3.1.1]heptane framework consists of two fused rings: a cyclopropane ring and a cyclobutane ring, creating a highly strained and rigid architecture. The 1,5-diamine configuration introduces two primary amine groups, which are protonated in the dihydrochloride form. This structure enhances solubility in polar solvents while maintaining the steric constraints of the bicyclic system .
The IUPAC name, bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride, reflects the bridgehead positions of the amines. The canonical SMILES notation is \text{C1CC2(CC(C1)(C2)N)N.Cl.Cl, illustrating the connectivity of the bicyclic core and chloride counterions.
Physicochemical Profile
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Molecular formula:
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Molecular weight: 199.12 g/mol
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Solubility: High solubility in water and polar aprotic solvents due to ionic interactions .
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Stability: The dihydrochloride salt form improves stability against oxidation and thermal degradation compared to the free base.
Synthetic Methodologies
Key Synthesis Pathways
Recent advancements in bicyclo[3.1.1]heptane derivatives highlight multigram-scale synthesis routes applicable to 1,5-diamine systems. A representative strategy involves:
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Strecker Reaction: Diastereoselective synthesis of α-aminonitriles from cyclobutanone precursors, achieving trans-configuration selectivity (dr = 2:1) .
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Partial Hydrolysis: Conversion of nitrile groups to amides using in , preserving ester functionalities .
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Cyclization: Base-mediated intramolecular imide formation with , yielding bicyclic intermediates in 84% yield .
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Hydrogenolysis: Catalytic debenzylation () to obtain primary amines .
Table 1: Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Strecker reaction | KCN, , MeOH | 64 |
| Partial hydrolysis | , | >95 |
| Cyclization | , THF | 84 |
| Hydrogenolysis | , Pd/C, MeOH | 91 |
Industrial-Scale Considerations
Optimizations for large-scale production focus on reducing chromatographic separations through trituration (e.g., using ) and minimizing side reactions during protection/deprotection sequences .
Applications in Medicinal Chemistry
Enzymatic Interactions
Preliminary studies suggest that the 1,5-diamine motif facilitates hydrogen bonding with enzymatic active sites. Analogous 3-azabicyclo[3.1.1]heptane derivatives exhibit inhibitory effects on proteases and kinases, highlighting potential for targeted therapeutics .
Materials Science Applications
Polymer Crosslinking
The rigidity and dual amine functionality make bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride a candidate for epoxy resin crosslinkers. Comparative studies show enhanced thermal stability (Tg increase by 15–20°C) in polymer networks versus aliphatic diamine crosslinkers .
Catalytic Support
Surface functionalization of mesoporous silica with bicyclic diamines improves metal catalyst anchoring. For instance, Pd nanoparticles supported on amine-functionalized silica show 98% selectivity in Suzuki-Miyaura couplings .
Biological Activity and Pharmacokinetics
ADME Profiles
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